arsanium bromide CAS No. 59512-82-2](/img/structure/B14623250.png)
[(1-Bromonaphthalen-2-yl)methyl](triphenyl)arsanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromonaphthalen-2-yl)methylarsanium bromide is an organoarsenic compound that features a bromonaphthalene moiety linked to a triphenylarsanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalen-2-yl)methylarsanium bromide typically involves the reaction of 1-bromonaphthalene with triphenylarsine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Catalyst: Palladium-based catalysts are commonly used to facilitate the coupling reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production of (1-Bromonaphthalen-2-yl)methylarsanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Bromonaphthalen-2-yl)methylarsanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The arsenic center can undergo oxidation to form arsenic(V) compounds or reduction to form arsenic(III) compounds.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield arylamine derivatives, while oxidation reactions can produce arsenic(V) compounds.
Scientific Research Applications
(1-Bromonaphthalen-2-yl)methylarsanium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromonaphthalen-2-yl)methylarsanium bromide involves its interaction with various molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic systems, while the triphenylarsanium group can interact with nucleophilic sites. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
(1-Bromonaphthalen-2-yl)methylarsanium bromide can be compared with other similar compounds such as:
- (1-Chloronaphthalen-2-yl)methylarsanium chloride
- (1-Iodonaphthalen-2-yl)methylarsanium iodide
- (1-Bromonaphthalen-2-yl)methylphosphonium bromide
These compounds share similar structural features but differ in their halogen or central atom, which can affect their reactivity and applications. (1-Bromonaphthalen-2-yl)methylarsanium bromide is unique due to the presence of the bromine atom and the arsenic center, which confer distinct chemical and biological properties.
Properties
CAS No. |
59512-82-2 |
|---|---|
Molecular Formula |
C29H23AsBr2 |
Molecular Weight |
606.2 g/mol |
IUPAC Name |
(1-bromonaphthalen-2-yl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C29H23AsBr.BrH/c31-29-24(21-20-23-12-10-11-19-28(23)29)22-30(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-21H,22H2;1H/q+1;/p-1 |
InChI Key |
UVTBETORPNLUTO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](CC2=C(C3=CC=CC=C3C=C2)Br)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
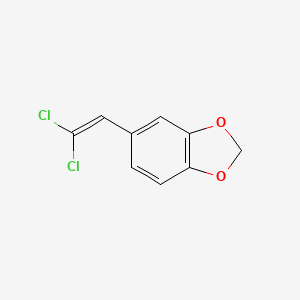
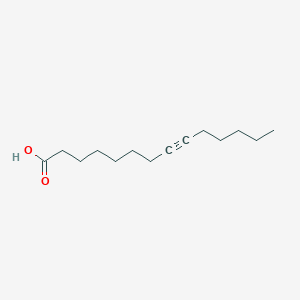
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
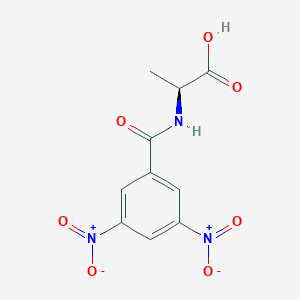
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
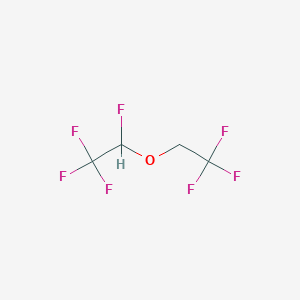
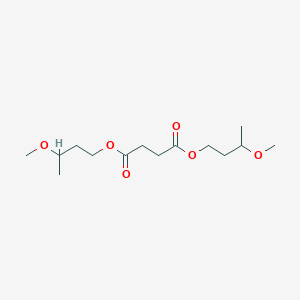

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
